molecular formula C10H9BrN2O B2656354 Benzamide, 2-bromo-5-cyano-N,N-dimethyl- CAS No. 1369813-45-5

Benzamide, 2-bromo-5-cyano-N,N-dimethyl-

Cat. No. B2656354
CAS RN: 1369813-45-5
M. Wt: 253.099
InChI Key: PQNBCUATHUQGKL-UHFFFAOYSA-N
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Description

“Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” is a significant organic compound that has a wide range of applications in various fields of research and industry. It is also known as 2-Bromo-5-cyano-N,N-dimethylbenzamide . The molecular formula of this compound is C10H9BrN2O and it has a molecular weight of 253.1 .


Molecular Structure Analysis

The molecular structure of “Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” are not available, N,N-Dimethylbenzamide, a related compound, has been found to react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone in good yields .

Scientific Research Applications

Cyanoacetamides Synthesis and Heterocyclic Compounds

Cyanoacetamides are privileged structures and important precursors for heterocyclic synthesis. They serve as versatile reactants, with the carbonyl and cyano functions enabling reactions to form various heterocyclic compounds. The active hydrogen on C-2 of cyanoacetamides participates in condensation and substitution reactions. Additionally, derivatives of cyanoacetamides exhibit diverse biological activities, making them relevant for drug discovery .

Insecticides: Cholrantraniliprole and Cyantraniliprole

Cholrantraniliprole and Cyantraniliprole are novel anthranilicdiamides insecticides developed by Dupont Company. They act on ryanodine receptors, demonstrating broad-spectrum insecticidal activity with low toxicity. These compounds are structurally unique and have potential as chemotherapeutic agents. While they are currently under patent protection, understanding their synthetic technology is crucial for future independent production .

Synthesis of 2-Amino-5-Halogenated-N,N-Dimethylbenzamides

A one-pot synthesis method has been developed for 2-amino-5-halogenated-N,N-dimethylbenzamides. Starting from 2-amino-3-methylbenzoic acid, the process involves three steps:

This green synthetic route offers advantages such as simple work-up, milder conditions, shorter reaction time, higher yield, and environmental friendliness. The overall yield is significantly improved compared to substep methods reported in earlier literature .

Other Applications

properties

IUPAC Name

2-bromo-5-cyano-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13(2)10(14)8-5-7(6-12)3-4-9(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNBCUATHUQGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 2-bromo-5-cyano-N,N-dimethyl-

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